molecular formula C10H16N2O4 B13652277 2-Amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid

2-Amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid

Cat. No.: B13652277
M. Wt: 228.24 g/mol
InChI Key: KRFMMSZGIQEBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride is a non-canonical amino acid derivative. It is often referred to as a “clickable” amino acid due to its alkyne group, which allows for bioorthogonal reactions with azides. This compound is primarily used in bioconjugation and the synthesis of chemical probes and tools for biological applications .

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride involves its incorporation into proteins or other biomolecules through bioorthogonal reactions. The alkyne group reacts with azides to form stable triazole linkages, allowing for the site-specific modification of proteins and other biomolecules . This enables the study of protein interactions, localization, and function in a cellular context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride is unique due to its high purity and specific functional groups that allow for precise bioconjugation and chemical modifications. Its ability to participate in bioorthogonal reactions makes it a valuable tool in chemical biology and medicinal chemistry .

Properties

IUPAC Name

2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14/h1,8H,3-7,11H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFMMSZGIQEBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)NCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.